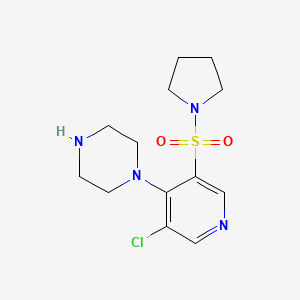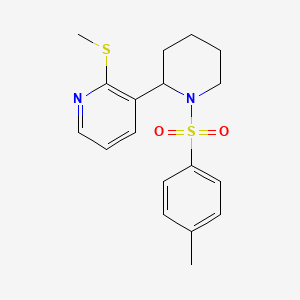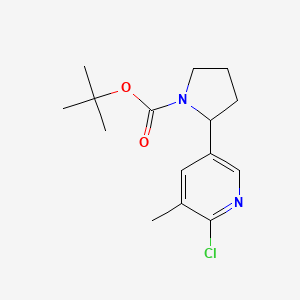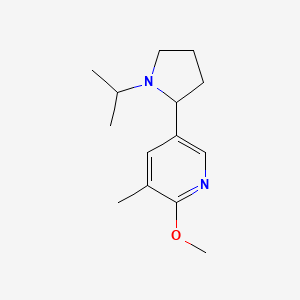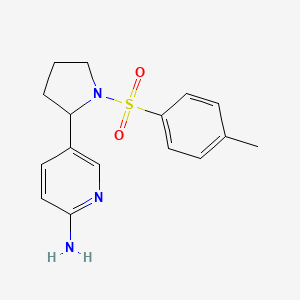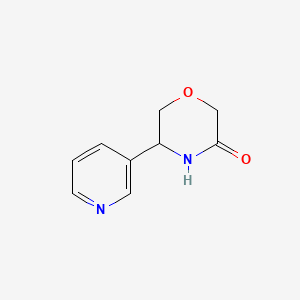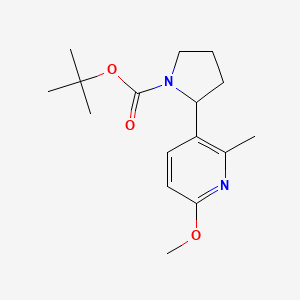
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine moiety, which is further substituted with a methoxy and a methyl group. The tert-butyl group is attached to the carboxylate functionality, providing steric hindrance and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is subjected to a series of reactions to introduce the necessary functional groups.
Pyrrolidine Ring Formation: The pyridine intermediate is then reacted with a suitable reagent to form the pyrrolidine ring. This step often involves the use of a base and a nucleophile.
Carboxylation: The final step involves the introduction of the tert-butyl carboxylate group. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.
Reduction: Reduction reactions can target the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where the methoxy and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction Products: Reduced derivatives with altered pyrrolidine ring structures.
Substitution Products: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its ability to modulate biological targets.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection and yield.
作用机制
The mechanism of action of tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (3-methylpyridin-2-yl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carboxylate group, they differ in the nature of the heterocyclic ring and the substituents on the pyridine or piperazine ring.
- Unique Properties: tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and binding properties.
- Applications: The specific applications of these compounds vary based on their structural differences, with each compound being suited for different chemical, biological, and industrial purposes.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-12(8-9-14(17-11)20-5)13-7-6-10-18(13)15(19)21-16(2,3)4/h8-9,13H,6-7,10H2,1-5H3 |
InChI 键 |
BEMIIEIEZSEPSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


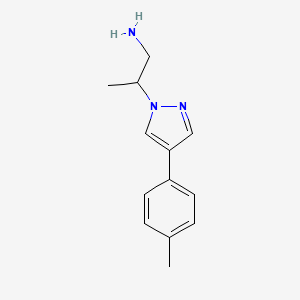

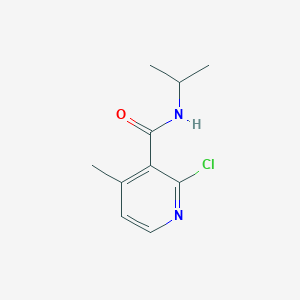

![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)

